

The Phenylspirodrimane Biosynthetic Pathway in Fungi: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Stachartin B*

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An In-depth Examination of the Core Biosynthetic Machinery, Experimental Methodologies, and Quantitative Analysis for Drug Discovery and Development

Abstract

Phenylspirodrimanes (PSDs) are a class of meroterpenoid natural products synthesized by fungi, most notably of the genus *Stachybotrys*. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery. This technical guide provides a comprehensive overview of the phenylspirodrimane biosynthetic pathway, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and quantitative data on product formation. Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway, including gene knockout and heterologous expression techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study and exploitation of fungal secondary metabolism.

Introduction

Phenylspirodrimanes are hybrid natural products derived from both the polyketide and terpenoid biosynthetic pathways^{[1][2][3]}. Their characteristic chemical structure consists of a drimane sesquiterpene skeleton linked to a substituted benzene ring via a spirocyclic ether linkage^[4]. The structural diversity within this class of molecules is vast, arising from various modifications to the core scaffold, including oxidations, reductions, and the addition of different

functional groups[1][3][4]. This structural variety contributes to a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, highlighting their potential as leads for novel therapeutics[4][5].

The biosynthesis of phenylspirodrimanes originates from two primary precursors: orsellinic acid, a polyketide, and farnesyl diphosphate (FPP), a product of the mevalonate pathway[2]. A key intermediate in the pathway is the prenylated aryl-aldehyde, LL-Z1272 β (also known as ilicicolin B), which serves as a branch point for the biosynthesis of a variety of meroterpenoids[2][6][7]. The elucidation of the dedicated biosynthetic gene cluster for phenylspirodrimanes, designated as the psd cluster in *Stachybotrys* sp., has provided significant insights into the enzymatic machinery responsible for the synthesis of these complex molecules[8][9].

This guide will delve into the intricacies of the phenylspirodrimane biosynthetic pathway, providing a detailed examination of the enzymes involved, their genetic underpinnings, and the quantitative aspects of their production.

The Phenylspirodrimane Biosynthetic Pathway

The biosynthesis of phenylspirodrimanes is a multi-step process involving a series of enzymatic reactions, from the synthesis of the initial precursors to the final tailoring of the phenylspirodrimane scaffold.

Precursor Biosynthesis

The pathway commences with the formation of two key building blocks:

- **Orsellinic Acid:** This polyketide is synthesized by a non-reducing polyketide synthase (NR-PKS), specifically an orsellinic acid synthase (OAS)[9]. The OAS iteratively condenses acetyl-CoA and malonyl-CoA units to produce the orsellinic acid backbone. Fungi can possess multiple, redundant OAS genes to ensure the production of this crucial precursor[9].
- **Farnesyl Diphosphate (FPP):** FPP is a C15 isoprenoid synthesized through the mevalonate pathway. The final step in its formation is catalyzed by farnesyl diphosphate synthase, which condenses geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP).

Formation of the Key Intermediate: Illicicolin B (LL-Z1272 β)

The convergence of the polyketide and terpenoid pathways occurs with the farnesylation of orsellinic acid to form the central intermediate, illicicolin B. This process is orchestrated by a set of core enzymes typically found within the biosynthetic gene cluster:

- Orsellinic Acid Synthase (PsdA): A non-reducing polyketide synthase that produces orsellinic acid[8][9].
- Prenyltransferase (PsdB): A UbiA-like prenyltransferase that catalyzes the transfer of the farnesyl group from FPP to orsellinic acid[9].
- NRPS-like Reductase (PsdC): A nonribosomal peptide synthetase-like enzyme that is responsible for the reduction of the carboxylic acid of the farnesylated orsellinate to an aldehyde, thus forming illicicolin B[6][9]. This enzyme interestingly only accepts the farnesylated substrate for the reduction reaction[6].

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Figure 1: Core biosynthetic pathway to phenylspirodrimanes.

Tailoring Reactions and Structural Diversification

Following the formation of illicicolin B, a cascade of tailoring reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and cyclases, modifies the core

structure to generate the vast array of phenylspirodrimane derivatives[8][9]. The formation of the characteristic spirodrimane ring is a key step in this process, believed to involve an intramolecular cyclization[10]. The psd gene cluster in *Stachybotrys* sp. CPCC 401591 contains genes encoding for a 3-dehydroshikimate dehydratase and a short-chain dehydrogenase/reductase, which are implicated in these downstream modifications[8]. The precise enzymatic mechanisms and the sequence of these tailoring reactions are areas of active research.

The psd Biosynthetic Gene Cluster

The genes encoding the enzymes for phenylspirodrimane biosynthesis are organized into a biosynthetic gene cluster (BGC) named psd in *Stachybotrys* sp. CPCC 401591[8][9]. This cluster contains the core genes psdA, psdB, and psdC, as well as a suite of genes encoding putative tailoring enzymes.

Table 1: Putative Functions of Open Reading Frames (ORFs) in the psd Gene Cluster

Gene	Putative Function	Homology/Conserved Domains
psdA	Non-reducing polyketide synthase (Orsellinic Acid Synthase)	NR-PKS
psdB	UbiA-like prenyltransferase	Prenyltransferase
psdC	NRPS-like reductase	NRPS-like
ORF4	3-dehydroshikimate dehydratase	Dehydratase
ORF5	Short-chain dehydrogenase/reductase	SDR
ORF6	Cytochrome P450 monooxygenase	P450
ORF7	FAD-binding monooxygenase	FAD-binding
ORF8	Major Facilitator Superfamily (MFS) transporter	MFS transporter
ORF9	Transcription factor	Fungal Zn(II)2Cys6

Data synthesized from references[8][9].

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Figure 2: Organization of the psd gene cluster.

Quantitative Data

The production of phenylspirodrimanes can be influenced by culture conditions, and different derivatives exhibit varying biological activities.

Table 2: Production of Phenylspirodrimanes in Stachybotrys

Compound	Producing Strain	Culture Conditions	Yield/Titer	Reference
Stachybotrydial	<i>S. chartarum</i>	Rice medium	Not specified	[6]
Stachybotrylactam	<i>S. chartarum</i>	Rice medium	Not specified	[6]
Stachybotrysin B	<i>S. chartarum</i>	PDA medium	Not specified	[6]
Stachybotrysin C	<i>S. chartarum</i>	PDA medium	Not specified	[6]
Stachybonoid D	<i>S. chartarum</i>	PDA medium	Not specified	[6]

Table 3: Cytotoxicity of Selected Phenylspirodrimanes

Compound	Cell Line	IC50 (μM)	Reference
Stachybotrydial	Not specified	In the two-digit micromolar range	[1][3]
Stachybotrylactam	Not specified	In the two-digit micromolar range	[1][3]
Stachybotrysin B	MP41, 786, 786R, CAL33, CAL33RR	0.3 - 2.2	[4]
Stachybotrylactam acetate	MP41, 786, 786R, CAL33, CAL33RR	0.3 - 2.2	[4]
2α-acetoxystachybotrylactam acetate	MP41, 786, 786R, CAL33, CAL33RR	0.3 - 2.2	[4]

Experimental Protocols

Investigating the phenylspirodrimane biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Gene Knockout via CRISPR-Cas9

This protocol outlines a general workflow for gene knockout in *Stachybotrys* using the CRISPR-Cas9 system.

Workflow:

- gRNA Design and Vector Construction:
 - Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., *psdA*).
 - Clone the sgRNA expression cassette into a vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).
- Protoplast Preparation:
 - Grow the fungal mycelium in a suitable liquid medium.
 - Harvest and wash the mycelium.
 - Digest the mycelial cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from *Trichoderma harzianum*, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).
 - Filter and purify the protoplasts by centrifugation.
- Protoplast Transformation:
 - Mix the purified protoplasts with the CRISPR-Cas9 vector DNA.
 - Add polyethylene glycol (PEG) solution to facilitate DNA uptake.
 - Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.
- Screening and Verification of Mutants:
 - Isolate individual transformants.
 - Extract genomic DNA.
 - Verify the gene deletion by PCR and Sanger sequencing.

- Confirm the loss of phenylspirodrimane production by LC-MS analysis of culture extracts.

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Figure 3: CRISPR-Cas9 gene knockout workflow.

Heterologous Expression in *Aspergillus oryzae*

This protocol provides a general framework for the heterologous expression of the psd gene cluster in *Aspergillus oryzae*.

Workflow:

- Vector Construction:
 - Amplify the entire psd gene cluster from *Stachybotrys* genomic DNA.
 - Clone the BGC into an *Aspergillus* expression vector under the control of a suitable promoter (e.g., the amyB promoter). The vector should also contain a selectable marker (e.g., argB).
- Protoplast Preparation and Transformation of *A. oryzae*:
 - Prepare protoplasts from an auxotrophic *A. oryzae* strain (e.g., a strain with a non-functional argB gene).
 - Transform the protoplasts with the expression vector containing the psd cluster.
 - Plate on a minimal medium lacking the nutrient for which the host is auxotrophic (e.g., arginine) to select for successful transformants.
- Cultivation and Metabolite Analysis:

- Cultivate the transformants in a suitable production medium.
- Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
- Analyze the extracts by LC-MS to detect the production of phenylspirodrimanes.

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Figure 4: Heterologous expression workflow.

In Vitro Enzyme Assays

Characterizing the function of individual enzymes in the phenylspirodrimane pathway requires in vitro assays with purified enzymes and substrates.

General Protocol:

- Heterologous Expression and Purification of the Enzyme:
 - Clone the gene of interest (e.g., a P450 from the psd cluster) into an E. coli expression vector.
 - Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
- Enzyme Assay:
 - Incubate the purified enzyme with its putative substrate (e.g., ilicicolin B for a tailoring enzyme) in a suitable buffer.
 - For P450 enzymes, the reaction mixture should also contain a cytochrome P450 reductase and an NADPH regenerating system.

- Quench the reaction and extract the products with an organic solvent.
- Product Analysis:
 - Analyze the reaction products by LC-MS and NMR to identify the chemical transformation catalyzed by the enzyme.

Conclusion

The phenylspirodrimane biosynthetic pathway in fungi represents a fascinating example of the intricate interplay between different metabolic routes to generate structurally complex and biologically active natural products. The identification of the psd gene cluster has paved the way for a deeper understanding of the molecular basis of phenylspirodrimane biosynthesis. The application of advanced molecular biology techniques, such as CRISPR-Cas9-mediated gene editing and heterologous expression, will undoubtedly continue to unravel the functions of the remaining uncharacterized enzymes in the pathway and elucidate the precise mechanisms of the tailoring reactions. This knowledge will not only enhance our fundamental understanding of fungal secondary metabolism but also provide valuable tools for the metabolic engineering of fungal strains to produce novel phenylspirodrimane derivatives with improved therapeutic properties. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical diversity of fungal natural products for the benefit of human health.

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